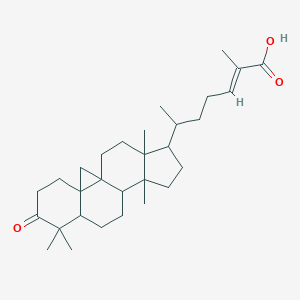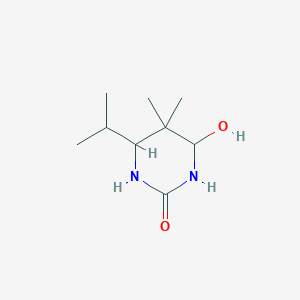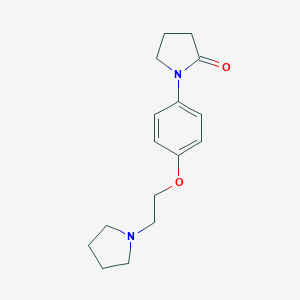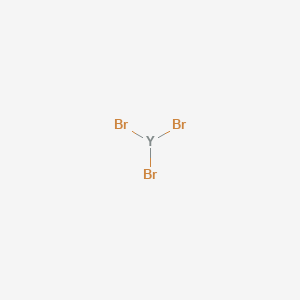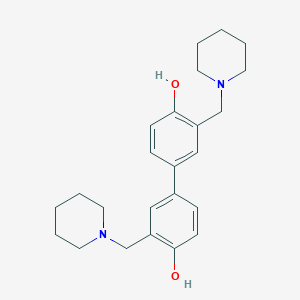
4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)-, also known as BDP, is a chemical compound that has been studied for its potential applications in various fields, including medicine, materials science, and catalysis. BDP is a symmetrical molecule that contains two hydroxyl groups and two piperidine groups.
Wissenschaftliche Forschungsanwendungen
4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- has been studied for its potential applications in various fields, including medicine, materials science, and catalysis. In medicine, 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of certain cancer cells.
In materials science, 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- has been studied for its potential use as a building block for the synthesis of new materials with unique properties. 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)--containing polymers have been synthesized and studied for their potential use in electronic and optical applications.
In catalysis, 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- has been studied for its potential use as a catalyst in various chemical reactions. 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)--containing catalysts have been shown to be effective in promoting various reactions, including the oxidation of alcohols and the synthesis of cyclic carbonates.
Wirkmechanismus
The mechanism of action of 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- is not well understood, but it is thought to involve the interaction of the hydroxyl and piperidine groups with biological molecules. 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- has been shown to interact with bacterial and fungal membranes, disrupting their integrity and leading to cell death. In cancer cells, 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- has been shown to inhibit the activity of certain enzymes involved in cell growth and division.
Biochemische Und Physiologische Effekte
4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- has also been shown to inhibit the growth of certain cancer cells, making it a potential candidate for cancer therapy. In addition, 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- has been shown to have antioxidant properties, which may be useful in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- in lab experiments is its relatively simple synthesis method. 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- can be synthesized using standard laboratory techniques, making it accessible to most researchers. Another advantage is its potential applications in various fields, including medicine, materials science, and catalysis.
One limitation of using 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- in lab experiments is its limited solubility in water, which may make it difficult to work with in certain applications. In addition, the mechanism of action of 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- is not well understood, which may make it difficult to optimize its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)-. One direction is the further exploration of its potential applications in medicine, particularly in the development of new antibiotics and cancer therapies. Another direction is the synthesis of new materials using 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- as a building block, with the aim of developing materials with unique properties. Finally, the use of 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)--containing catalysts in various chemical reactions is an area of research that holds promise for the development of new and more efficient catalytic systems.
Synthesemethoden
4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- can be synthesized through a multistep procedure that involves the reaction of 4,4'-dichlorobiphenyl with sodium hydroxide to form 4,4'-biphenyldiol. The resulting compound is then reacted with formaldehyde and piperidine to yield 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)-. The synthesis of 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- is a relatively straightforward process that can be carried out using standard laboratory techniques.
Eigenschaften
CAS-Nummer |
10560-23-3 |
|---|---|
Produktname |
4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- |
Molekularformel |
C24H32N2O2 |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
4-[4-hydroxy-3-(piperidin-1-ylmethyl)phenyl]-2-(piperidin-1-ylmethyl)phenol |
InChI |
InChI=1S/C24H32N2O2/c27-23-9-7-19(15-21(23)17-25-11-3-1-4-12-25)20-8-10-24(28)22(16-20)18-26-13-5-2-6-14-26/h7-10,15-16,27-28H,1-6,11-14,17-18H2 |
InChI-Schlüssel |
KJSLTUMJIPXMHI-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=C(C=CC(=C2)C3=CC(=C(C=C3)O)CN4CCCCC4)O |
Kanonische SMILES |
C1CCN(CC1)CC2=C(C=CC(=C2)C3=CC(=C(C=C3)O)CN4CCCCC4)O |
Andere CAS-Nummern |
10560-23-3 |
Synonyme |
4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4Z)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene](/img/structure/B78761.png)
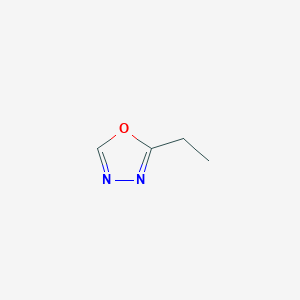

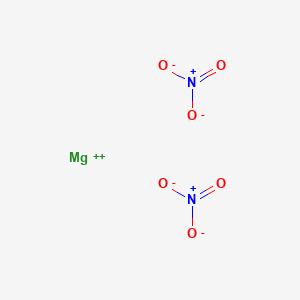
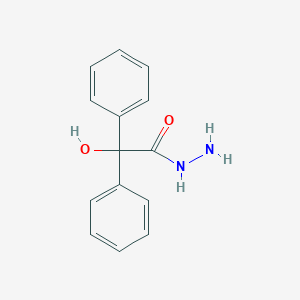
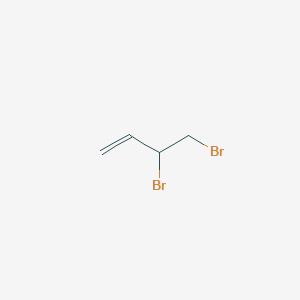
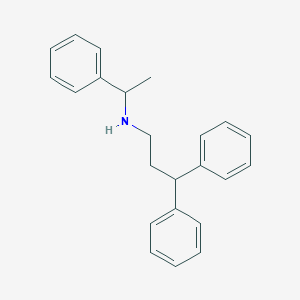
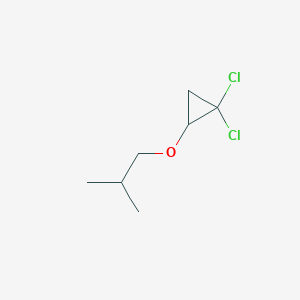
![N-[(Benzyloxy)carbonyl]norleucine](/img/structure/B78778.png)

